molecular formula C20H23N3O6S B4034180 Dimethyl 5-[(3-amino-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate

Dimethyl 5-[(3-amino-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate

Cat. No.: B4034180
M. Wt: 433.5 g/mol
InChI Key: NPTBSTQVKYLZJR-UHFFFAOYSA-N
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Description

Dimethyl 5-[(3-amino-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate is a complex organic compound featuring a pyrrolidine ring, a sulfonamide group, and a benzene dicarboxylate moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

Dimethyl 5-[(3-amino-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[(3-amino-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[(3-amino-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of Dimethyl 5-[(3-amino-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and sulfonamide group are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-[(3-amino-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrrolidine ring and the sulfonamide group allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

dimethyl 5-[(3-amino-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-28-19(24)13-9-14(20(25)29-2)11-15(10-13)22-30(26,27)16-5-6-18(17(21)12-16)23-7-3-4-8-23/h5-6,9-12,22H,3-4,7-8,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTBSTQVKYLZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)N3CCCC3)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 5-[(3-amino-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate
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Dimethyl 5-[(3-amino-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate
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Dimethyl 5-[(3-amino-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate
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Dimethyl 5-[(3-amino-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate

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